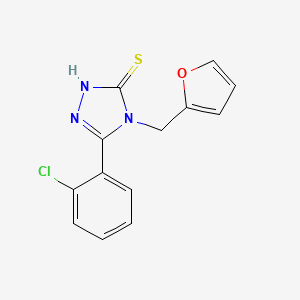
5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CFTT) is a small molecule compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. CFTT has been studied in both laboratory experiments and in vivo animal studies, and it has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. It has been found to have antifungal, antibacterial, and anti-inflammatory properties, and it has been studied for its potential to be used as an anti-cancer agent. 5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has also been studied for its potential to be used as an antioxidant, as well as its potential to be used to treat neurodegenerative diseases and other neurological disorders.
作用機序
5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has been found to have a variety of biochemical and physiological effects. Its mechanism of action is not yet fully understood, but it is believed to be mediated by its ability to interact with various proteins and enzymes in the body. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators. Additionally, 5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has been found to interact with certain receptors, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has been found to have a variety of biochemical and physiological effects. It has been found to have antifungal, antibacterial, and anti-inflammatory properties. It has also been found to have antioxidant activity, and it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, 5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has been found to interact with certain receptors, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
実験室実験の利点と制限
5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it is non-toxic and has a wide range of biological activities. However, it has a short half-life in vivo, and its mechanism of action is not yet fully understood. Additionally, it is not yet known whether it is safe for human use in clinical trials.
将来の方向性
5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has potential applications in the fields of medicinal chemistry and biochemistry. Future research should focus on understanding its mechanism of action, as well as further investigating its potential applications in the treatment of various diseases and disorders. Additionally, further research should focus on determining its safety and efficacy for human use in clinical trials. Additionally, further research should focus on exploring its potential to be used as an antioxidant and its potential to be used to treat neurodegenerative diseases and other neurological disorders. Finally, further research should focus on exploring its potential to be used as an anti-cancer agent.
合成法
5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can be synthesized in a two-step procedure. The first step involves the reaction of 2-chlorobenzaldehyde with furan-2-ylmethanol in the presence of an acid catalyst. The second step involves the addition of thiourea to the product of the first step to yield 5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol. The reaction can be summarized as follows:
2-chlorobenzaldehyde + furan-2-ylmethanol → 5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole + HCl
5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole + thiourea → 5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
特性
IUPAC Name |
3-(2-chlorophenyl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-11-6-2-1-5-10(11)12-15-16-13(19)17(12)8-9-4-3-7-18-9/h1-7H,8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUECFYBUQDVQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2CC3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

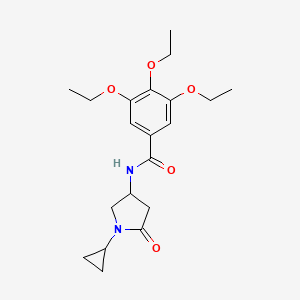
![6-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}hexanoic acid](/img/structure/B2997684.png)

![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzamide](/img/structure/B2997686.png)
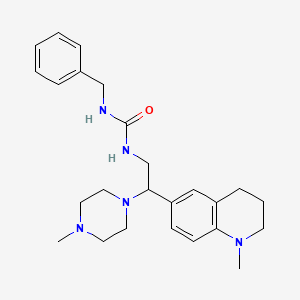

![N-(3-hydroxypropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2997690.png)
![3-{[4-(3-Carboxybenzenesulfonamido)phenyl]sulfamoyl}benzoic acid](/img/structure/B2997691.png)
![4-butyl-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2997692.png)
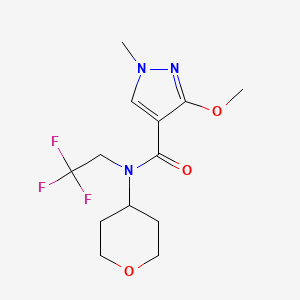
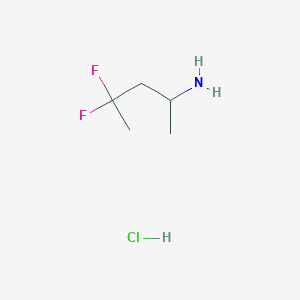
![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2997699.png)
![ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2997703.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2997704.png)